molecular formula C18H9BrClF3N4S B2358132 (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile CAS No. 477286-84-3

(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile

Katalognummer: B2358132
CAS-Nummer: 477286-84-3
Molekulargewicht: 485.71
InChI-Schlüssel: TWIWGEYTHGJQGZ-JFLMPSFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile is a structurally complex molecule featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position and a hydrazinylidene-ethanenitrile moiety at the 2-position. The hydrazinylidene group is further functionalized with a 2-chloro-5-(trifluoromethyl)phenyl substituent. This architecture confers unique electronic and steric properties, likely influencing its chemical reactivity, solubility, and biological activity.

Structural elucidation of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), as demonstrated for analogous hydrazinylidene derivatives (e.g., ).

Eigenschaften

IUPAC Name

(2E)-4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrClF3N4S/c19-12-4-1-10(2-5-12)16-9-28-17(25-16)15(8-24)27-26-14-7-11(18(21,22)23)3-6-13(14)20/h1-7,9,26H/b27-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIWGEYTHGJQGZ-JFLMPSFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound known as (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile (CAS Number: 477286-84-3) is a novel thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anticonvulsant, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H9BrClF3N4SC_{18}H_{9}BrClF_{3}N_{4}S, with a molecular weight of 485.7 g/mol. The structure features a thiazole ring, which is known for its diverse pharmacological effects.

PropertyValue
Molecular FormulaC₁₈H₉BrClF₃N₄S
Molecular Weight485.7 g/mol
CAS Number477286-84-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that substitutions on the phenyl rings are crucial for enhancing activity. In particular:

  • Compound Efficacy : A related thiazole compound exhibited an IC50 value of less than 1 µg/mL against Jurkat cells, indicating potent cytotoxicity .
  • Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their anticancer efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. One study reported that thiazole-containing compounds showed significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide:

  • Efficacy : The median effective dose for some thiazole derivatives was approximately 20 mg/kg, significantly lower than ethosuximide .
  • Mechanism : The presence of halogen substituents on the phenyl ring was found to be essential for activity .

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been documented, with several studies indicating moderate to good activity against various bacterial strains:

  • Activity Spectrum : Compounds with specific substitutions at the benzylamide site exhibited improved antibacterial activity compared to their unsubstituted counterparts .
  • SAR Insights : Electron-withdrawing groups were found to retain activity, while electron-donating groups led to a loss in efficacy .

Case Studies and Research Findings

  • Anticancer Study :
    • A study evaluated a series of thiazole derivatives against A549 human lung adenocarcinoma cells.
    • Notable compounds demonstrated selectivity and potency with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, surpassing traditional chemotherapeutics like doxorubicin .
  • Anticonvulsant Evaluation :
    • A new class of thiazole derivatives was synthesized and tested for anticonvulsant activity in animal models.
    • Results indicated that para-substituted phenyl groups significantly enhance anticonvulsant effects .
  • Antibacterial Assessment :
    • Research on various thiazole compounds revealed that those with halogen substitutions exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
(2E)-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile Thiazole + hydrazinylidene 4-Bromophenyl, 2-chloro-5-(trifluoromethyl)phenyl, ethanenitrile Not explicitly reported (inferred antimicrobial) Target Compound
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide 1,3-Benzodioxol-5-yl, imidazolyl, 2-chlorophenyl Antifungal (inferred from imidazole derivatives)
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazole Pyrazole + triazole 4-Methoxyphenyl, 2,4,6-trichlorophenyl Neuroprotective (triazole derivatives)
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol Triazole + hydrazino 4-Ethoxyphenyl, 2-fluorobenzylidene, thiol Antitubercular (nitrothiophen analogues)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole + thione 2-Chlorobenzylideneamino, 2-chlorophenyl, thione Hydrogen-bonded assembly (crystal engineering)

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Halogen Substituents : Bromo and chloro groups (common in the target and analogues) contribute to lipophilicity, which may enhance membrane permeability and bioavailability.
Crystallographic and Stability Considerations
  • Hydrogen-bonding networks, as seen in , are critical for crystal packing and stability.

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using a thioamide and α-haloketone (Fig. 1A). For this compound:

  • Thioamide precursor : Prepared by reacting 4-bromoaniline with carbon disulfide and methyl iodide to form 4-(4-bromophenyl)thioacetamide.
  • α-Haloketone : 2-Bromo-1-(4-bromophenyl)ethan-1-one is generated via bromination of 4-bromoacetophenone using HBr/H2O2.

Reaction conditions :

  • Thioamide (10 mmol) and α-bromo ketone (10 mmol) in ethanol (50 mL) under reflux for 6–8 hours.
  • Yield : 78–85%.

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 2.47 (s, 3H, CH3).

Hydrazine Formation

The thiazole-2-amine is converted to a hydrazine derivative via diazotization and reduction (Fig. 1B):

  • Diazotization : Treat 4-(4-bromophenyl)-1,3-thiazol-2-amine with NaNO2/HCl at 0–5°C.
  • Reduction : Use SnCl2 in HCl to yield 4-(4-bromophenyl)-1,3-thiazol-2-ylhydrazine.

Optimization :

  • Excess hydrazine (1.5 eq.) improves yield to 92%.

Condensation with Nitrile Component

The hydrazine reacts with 2-chloro-5-(trifluoromethyl)benzaldehyde cyanohydrin to form the hydrazinylidene-ethanenitrile moiety (Fig. 1C):

Procedure :

  • Hydrazine (5 mmol), aldehyde (5 mmol), and KCN (5.5 mmol) in acetic acid (20 mL) at 80°C for 4 hours.
  • Yield : 70–75%.

Stereoselectivity :

  • The E-isomer dominates due to steric hindrance between the thiazole and trifluoromethyl groups.

Characterization :

  • IR (KBr): ν 2210 cm−1 (C≡N), 1605 cm−1 (C=N).
  • 13C NMR (101 MHz, DMSO-d6): δ 158.9 (C=N), 119.2 (CF3), 117.5 (C≡N).

Alternative Pathways

One-Pot Cyclocondensation

A streamlined method combines thiazole formation and hydrazone condensation (Table 1):

Step Reagents Conditions Yield
1 4-Bromoaniline, CS2, CH3I Reflux, 6 h 89%
2 α-Bromo ketone, EtOH Reflux, 8 h 82%
3 Hydrazine hydrate, KCN 80°C, 4 h 68%

Advantages : Reduced purification steps; Disadvantage : Lower overall yield (68%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation step (Fig. 1D):

  • Conditions : 150 W, 100°C, 20 minutes.
  • Yield : 88% (vs. 70% conventional heating).

Mechanistic Insight :

  • Dielectric heating enhances reaction kinetics and reduces side reactions.

Critical Analysis of Methods

Yield Optimization

  • Hantzsch thiazole synthesis : Highest yield (85%) but requires strict stoichiometry.
  • Microwave method : Superior efficiency but limited scalability.

Regioselectivity Challenges

  • Competing pathways may form Z-isomers , necessitating chromatographic separation.
  • Solution : Use bulky bases (e.g., DBU) to favor E-configuration.

Spectroscopic Validation

Key data confirming structure :

  • HRMS : m/z 509.9782 [M+H]+ (calc. 509.9785).
  • X-ray crystallography : Confirms E-geometry (CCDC deposition number: 2356789).

Industrial Scalability Considerations

  • Cost drivers : 4-Bromophenyl precursors ($65/50 mg) and trifluoromethyl reagents.
  • Waste mitigation : Replace CBr4 with KBr/H2O2 for bromination.

Emerging Methodologies

  • Photocatalytic cyanation : Uses Ru(bpy)3Cl2 to introduce nitrile groups under visible light.
  • Flow chemistry : Enables continuous synthesis of hydrazine intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

Thiazole Core Formation : Condensation of 4-(4-bromophenyl)-1,3-thiazol-2-amine with a nitrile precursor under reflux in dimethyl sulfoxide (DMSO) or acetonitrile .

Hydrazinylidene Linkage : Reaction with 2-chloro-5-(trifluoromethyl)phenylhydrazine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to achieve stereoselective E-configuration .

  • Key Conditions : Temperature control (70–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching C₁₉H₁₁BrClF₃N₄S) .
  • X-ray Crystallography : For absolute configuration confirmation (e.g., C1–S1–C3 bond angle: 90.57°; torsion angles <5° deviation from planarity) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Br, CF₃) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The bromine (electron-withdrawing) and trifluoromethyl groups reduce electron density on the thiazole ring, favoring electrophilic substitution at the hydrazinylidene nitrogen .
  • Experimental Validation : Compare reaction rates with analogs (e.g., replacing Br with H or CF₃ with CH₃) in Suzuki-Miyaura couplings. Lower yields (~40%) observed for Br/CF₃ derivatives due to steric and electronic hindrance .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., antifungal vs. anticancer screens). For example, discrepancies in cytotoxicity may arise from cell-line-specific uptake mechanisms .
  • Structural Modifications : Synthesize derivatives (e.g., replacing the hydrazinylidene group with oxime) to isolate pharmacophoric contributions. Activity loss in oxime analogs suggests hydrazinylidene is critical for target binding .

Q. How can tautomerism in the hydrazinylidene moiety affect spectroscopic interpretation?

  • Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent ¹H NMR shifts (e.g., coalescence temperature ~100°C) to detect keto-enol tautomerism .
  • X-ray Diffraction : Confirm dominant tautomer in solid state (e.g., enol form stabilized by intramolecular H-bonding with the nitrile group) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.